molecular formula C12H17ClN2O B1438425 1-Benzoylpiperidin-3-amine hydrochloride CAS No. 1158607-76-1

1-Benzoylpiperidin-3-amine hydrochloride

Cat. No. B1438425
M. Wt: 240.73 g/mol
InChI Key: OOKGNGIDKDJFSC-UHFFFAOYSA-N
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Description

1-Benzoylpiperidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H17ClN2O . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 1-Benzoylpiperidin-3-amine hydrochloride is 1S/C12H16N2O/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2 . This indicates that the molecule consists of a benzoyl group attached to a piperidin-3-amine, along with a hydrochloride group.


Physical And Chemical Properties Analysis

1-Benzoylpiperidin-3-amine hydrochloride is a solid substance . Its molecular weight is 240.73 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the sources I found.

Scientific Research Applications

  • Neuroscience Applications : One study examined a benzoylpiperidine drug's effects on the kinetic properties of α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. It was found that this compound significantly reduced response desensitization and increased steady-state currents in rat hippocampal patches, suggesting potential applications in modulating synaptic responses and influencing neurological pathways (Arai et al., 1996).

  • Medicinal Chemistry : A study identified a benzoylpiperidine-based inhibitor with strong activity against human and murine stearoyl-CoA desaturase-1 (SCD-1), an enzyme linked to metabolic disorders. The compound also exhibited plasma triglyceride lowering effects in Zucker fatty rats, indicating its potential in treating metabolic diseases (Uto et al., 2010).

  • Organic Chemistry and Synthesis : Research in organic chemistry explored the microbiological transformation of 1-benzoylpiperidine, leading to the synthesis of hydroxy derivatives with potential applications in chemical synthesis and pharmaceutical development (Parshikov et al., 1992).

  • Biochemical Analysis : A study developed 3-Benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines, suggesting applications in analytical chemistry and biochemistry (Beale et al., 1989).

Safety And Hazards

Safety data for 1-Benzoylpiperidin-3-amine hydrochloride suggests that dust formation should be avoided and that it should not be inhaled or come into contact with skin or eyes . Personal protective equipment should be used when handling this compound .

properties

IUPAC Name

(3-aminopiperidin-1-yl)-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c13-11-7-4-8-14(9-11)12(15)10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKGNGIDKDJFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidin-3-amine hydrochloride

CAS RN

1158607-76-1
Record name 1-benzoylpiperidin-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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